1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-,monohydrochloride

Description

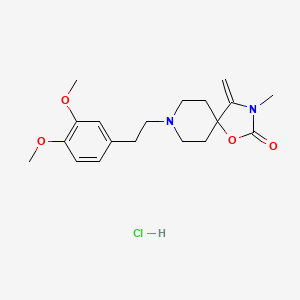

This compound is a spirocyclic oxazolidinone derivative with a complex structure featuring a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core. Key substituents include a 2-(3,4-dimethoxyphenyl)ethyl group at position 8, a methyl group at position 3, and a methylene moiety at position 2. The monohydrochloride salt enhances solubility, a critical factor for bioavailability . The 3,4-dimethoxyphenyl group likely modulates receptor binding and metabolic stability compared to simpler phenyl substituents in analogs.

Properties

CAS No. |

134069-86-6 |

|---|---|

Molecular Formula |

C19H27ClN2O4 |

Molecular Weight |

382.9 g/mol |

IUPAC Name |

8-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |

InChI |

InChI=1S/C19H26N2O4.ClH/c1-14-19(25-18(22)20(14)2)8-11-21(12-9-19)10-7-15-5-6-16(23-3)17(13-15)24-4;/h5-6,13H,1,7-12H2,2-4H3;1H |

InChI Key |

VWDMUWQNWPRKJV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C)C2(CCN(CC2)CCC3=CC(=C(C=C3)OC)OC)OC1=O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Key Intermediates

Step 1: Formation of N-protected 4-hydroxypiperidinyl acetic acid (Compound B)

N-carbobenzyloxy- or N-benzyl-4-piperidone (Compound A) is treated with an alkali metal salt of a substituted carboxylic acid (e.g., lithium salt) in an inert solvent under an inert atmosphere at low temperatures (-70° to -75°C) for 5 minutes to 5 hours. The mole ratio of alkali metal salt to piperidone is typically 1:1. This step yields (N-protected 4-hydroxypiperidin-4-yl)-substituted acetic acid (Compound B).Step 2: Curtius Rearrangement to Form Spirocyclic Core (Compound C)

Compound B is reacted with diphenylphosphoryl azide to form an acyl azide intermediate, which thermally rearranges to an isocyanate that cyclizes to form the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core (Compound C). This reaction is a modification of the Curtius rearrangement and is conducted under controlled conditions as described in prior art (e.g., Lebel et al., Synthesis, 1973).

Alkylation and Functionalization

Step 3: Alkylation of Compound C

Compound C is treated with an alkali metal hydride (e.g., sodium hydride) at temperatures ranging from -30° to 30°C (preferably -10° to 5°C) for 1 to 60 minutes. Subsequently, an alkyl halide (chloride, bromide, or iodide) is added at 25° to 45°C for 1 minute to 3 hours to introduce the desired substituent at position 3 or 8. The mole ratios of hydride to Compound C and Compound C to alkyl halide are typically around 1:1 to 1.3:1.Step 4: Ring-Opening and Further Cyclization

Some synthetic routes involve ring-opening reactions at elevated temperatures (100°-200°C, usually 150°-170°C) in the absence of solvent to modify the spirocyclic structure further.

Formation of Final Compound and Salt

Step 5: Reaction with Phosgene

Compound C' (a derivative of Compound C) is treated with phosgene in the presence of an acid acceptor to form 3-substituted-8-substituted-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound D'). This step is crucial for introducing the carbonyl functionality at position 2.Step 6: Hydrogenation and Deprotection

Compound D' undergoes hydrogenation to remove protecting groups (e.g., carbobenzyloxy) yielding the free amine form (Intermediate Ii).Step 7: Final Coupling

The final compound is prepared by coupling Intermediate I (the amine) with Intermediate II (an epoxy compound) in an inert organic solvent (e.g., methanol, ethanol, toluene) at temperatures from -10° to 100°C (preferably 10° to 50°C) for 1 to 48 hours. The mole ratio of Intermediate I to Intermediate II is generally 1:1 to 1:10, preferably 1:1.5.Step 8: Salt Formation

The free base is converted to its monohydrochloride salt by treatment with hydrochloric acid, which improves stability and pharmaceutical properties. The hydrochloride salt is the preferred pharmaceutically acceptable salt form.

Reaction Conditions and Solvents

| Step | Reaction | Temperature Range | Time | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | Alkali metal salt + N-protected piperidone | -70° to -75°C | 5 min - 5 h | Inert solvent (e.g., THF) | Inert atmosphere |

| 2 | Curtius rearrangement with diphenylphosphoryl azide | Ambient to reflux | Variable | Inert solvent | Thermal rearrangement |

| 3.1 | Treatment with alkali metal hydride | -30° to 30°C | 1 - 60 min | Inert organic solvent | Controlled addition |

| 3.2 | Alkyl halide addition | 25° to 45°C | 1 min - 3 h | Inert organic solvent | Alkylation |

| 4 | Ring-opening | 100° - 200°C | Variable | None (neat) | High temperature |

| 5 | Phosgene treatment | Ambient | Variable | Inert solvent | Acid acceptor present |

| 7 | Coupling Intermediate I and II | -10° to 100°C | 1 - 48 h | Methanol, ethanol, toluene | Inert atmosphere |

| 8 | Salt formation | Ambient | Variable | Aqueous HCl | pH adjustment |

Research Findings and Optimization

- The use of lithium salts in Step 1 improves yield and selectivity of the hydroxypiperidinyl intermediate.

- The Curtius rearrangement (Step 2) is a key step that requires careful temperature control to avoid side reactions.

- Alkylation (Step 3) is optimized by controlling the molar ratios and reaction times to minimize over-alkylation.

- The choice of protecting groups (carbobenzyloxy or benzyl) affects the ease of deprotection and overall yield.

- The final coupling step benefits from the use of mild bases such as triethylamine or potassium carbonate to facilitate ring-opening and coupling without decomposition.

- Formation of the hydrochloride salt enhances compound stability and solubility, which is critical for pharmaceutical formulation.

Summary Table of Key Intermediates and Reagents

| Intermediate | Description | Key Reagents | Role in Synthesis |

|---|---|---|---|

| Compound A | N-protected 4-piperidone | Alkali metal salt (lithium salt) | Starting material for hydroxylation |

| Compound B | (N-protected 4-hydroxypiperidin-4-yl) acetic acid | Diphenylphosphoryl azide | Precursor for Curtius rearrangement |

| Compound C | 1-oxa-3,8-diazaspiro[4.5]decan-2-one (protected) | Alkali metal hydride, alkyl halide | Core spirocyclic structure |

| Compound D' | 3-R'-8-X-1-oxa-3,8-diazaspiro[4.5]decan-2-one | Phosgene, acid acceptor | Carbonyl functionalization |

| Intermediate I | Deprotected amine form | Hydrogenation catalyst | Coupling partner |

| Intermediate II | Epoxy compound | Various | Coupling partner for final compound |

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Activity

The primary application of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives is in the treatment of hypertension. Research indicates that these compounds can effectively lower blood pressure by acting on specific receptors and pathways involved in vascular regulation. The compounds are believed to exert their effects through mechanisms that include vasodilation and modulation of sympathetic nervous system activity .

2. Cardiovascular Health

In addition to their antihypertensive properties, these compounds may also contribute to overall cardiovascular health. They can potentially reduce the risk of cardiac disorders by improving blood circulation and reducing strain on the heart. The pharmacological profiles suggest that they may be beneficial in treating conditions associated with high blood pressure, such as heart failure and arrhythmias .

Case Studies and Research Findings

Several studies have documented the efficacy of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives:

Structural Insights

The structural characteristics of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives contribute to their biological activity. The presence of functional groups such as methoxy and phenyl moieties enhances their interaction with biological targets, increasing potency and selectivity.

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-,monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are studied to understand how the compound exerts its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and selected analogs:

Key Structural and Functional Insights:

Halogenated Pyridines (e.g., bromo/chloro in ): Enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors . Fluorinated Aryl Groups (): Improve metabolic stability and blood-brain barrier penetration, making such analogs candidates for CNS disorders .

Salt Forms and Solubility: The monohydrochloride salt of the target compound mirrors strategies used in fenspiride (HCl salt) and other analogs (e.g., acetate, trifluoroacetate) to enhance aqueous solubility .

Spirocyclic Rigidity: The 4-methylene group in the target compound introduces conformational restraint, which may optimize pharmacophore alignment compared to non-constrained analogs like 8-benzyl derivatives .

Synthetic Accessibility :

- Microwave-assisted synthesis () and hydrogenation protocols () are critical for scaling production of these complex spirocycles. The target compound’s synthesis likely involves similar multi-step functionalization .

Biological Activity

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, specifically the derivative 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-, monohydrochloride, is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure, incorporating both nitrogen and oxygen atoms, suggests diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is , and it features a spiro arrangement that enhances its chemical reactivity and potential interactions with biological targets. The presence of functional groups such as methoxy and phenyl moieties contributes to its pharmacological profile.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O2 |

| Molecular Weight | 290.37 g/mol |

| SMILES | CN1C(=C)C2(CCN(CC2)CCC3=CC=CC=C3)OC1=O |

| InChIKey | CXCWJIXRYUBKKM-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various therapeutic effects:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by targeting bacterial enzymes. This mechanism is critical for developing new antibiotics.

- Anticancer Properties : Research indicates that it may interfere with cell signaling pathways involved in cancer cell proliferation and survival. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines.

- Neurological Effects : The compound interacts with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) and glutamate receptors, indicating potential applications in neuropharmacology.

Antimicrobial Activity

Studies have revealed that derivatives of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one exhibit significant antimicrobial properties. For instance:

- Case Study : A derivative was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

- In Vitro Studies : Various derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed IC50 values ranging from 10 to 25 µM, suggesting effective cytotoxicity.

Neuropharmacological Effects

Research indicates that this compound may also have neuroprotective effects:

- Mechanism : It acts as a selective antagonist at α2-adrenoceptors, which are crucial for regulating neurotransmitter release in the brain.

- Case Study : In animal models, administration of the compound improved memory retention in scopolamine-induced amnesia tests.

Comparative Analysis with Related Compounds

The biological activity of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives can be compared to other compounds within the same class:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one | High affinity for M1/M2 receptors | Anti-amnesic properties |

| 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one | Anticancer and anti-inflammatory | Enhanced interactions with GABA receptors |

| 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives | Modulation of adrenergic signaling | Potential antihypertensive applications |

Q & A

Q. What are the optimal synthetic routes for synthesizing this spirocyclic compound, and how can reaction conditions be optimized for improved yields?

- Methodological Answer: The synthesis of spirocyclic derivatives often involves coupling reactions between amine precursors and electrophilic moieties. For example, a similar diazaspiro compound was synthesized by reacting 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione with sulfonyl chlorides in dichloromethane (DCM) using triethylamine as a base. Post-reaction, the product was purified via silica gel column chromatography with DCM/methanol (9:1) as the eluent . Key optimization strategies include controlling stoichiometry (e.g., 1.1 equivalents of sulfonyl chloride), reaction time (16 hours), and temperature (room temperature).

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

- Methodological Answer: A combination of NMR (¹H/¹³C) , IR spectroscopy , and high-resolution mass spectrometry (HRMS) is critical for confirming the core structure. For resolving stereochemistry or crystallinity, single-crystal X-ray diffraction is recommended, as demonstrated for structurally analogous spiro compounds (e.g., triclinic crystal system with space group P1) . For purity assessment, HPLC with UV detection (e.g., 254 nm) and a C18 column can be employed, referencing methods from pharmaceutical impurity profiling .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer: The compound is classified under OSHA’s acute toxicity (Category 4) and skin/eye irritation (Category 2). Researchers must:

- Use nitrile gloves , lab coats , and goggles to avoid direct contact .

- Work in a fume hood to prevent inhalation of aerosols .

- Implement dust control measures (e.g., wet cleaning) to minimize airborne particulates .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in the spirocyclic core?

- Methodological Answer: Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases can separate enantiomers. For absolute configuration determination, X-ray crystallography is definitive. For example, torsion angles (e.g., C8–C81–C82 = −21.0°) and bond distances from single-crystal studies provide unambiguous stereochemical assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) in neuropharmacological applications?

- Methodological Answer:

- Combinatorial chemistry : Modify substituents on the 3,4-dimethoxyphenyl group or the spirocyclic nitrogen. For instance, replacing the methoxy group with halogens or alkyl chains can alter receptor binding .

- In vitro assays : Test derivatives against CNS targets (e.g., serotonin/dopamine receptors) using radioligand binding assays. Optimize solubility via salt formation (e.g., hydrochloride vs. free base) .

Q. How can HPLC methods be developed to quantify this compound in biological matrices?

- Methodological Answer:

- Column : Use a C18 column (5 µm, 250 × 4.6 mm) with a guard column to prevent matrix interference.

- Mobile phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) . Start at 20% B, increase to 80% B over 15 minutes.

- Detection : UV at 220–280 nm (optimal for aromatic/amide moieties) or ESI-MS in positive ion mode for higher sensitivity .

- Validation : Include parameters like linearity (R² > 0.99), LOD/LOQ (<10 ng/mL), and recovery (>90%) .

Data Contradictions and Validation

- Synthetic Yield Variability : reports yields of ~50–70% for analogous compounds, but impurities (e.g., unreacted starting materials) may require iterative optimization of reaction time or catalyst loading.

- Crystallographic Discrepancies : The compound’s crystal packing (e.g., P1 vs. P2₁/c space groups in analogs) may vary due to solvent of crystallization or temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.